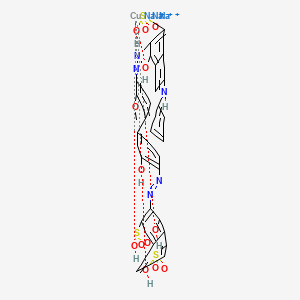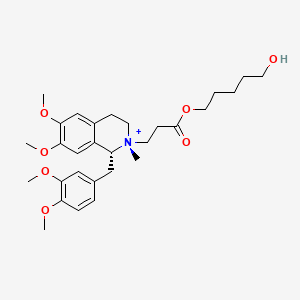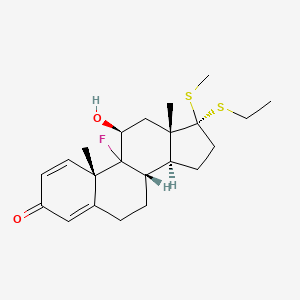
Trisodium (7-((4'-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3'-methoxy(1,1'-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-) is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Méthodes De Préparation
The synthesis of Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-) involves several steps:
Diazotization: The process begins with the diazotization of 6-anilino-1-hydroxy-3-sulpho-2-naphthylamine.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-ylamine to form the azo compound.
Complexation: The resulting azo compound is then complexed with copper ions to form the final product.
Industrial production methods typically involve large-scale batch processes, ensuring the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-) undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulpho groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its complex structure.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include metal ions, which can form complexes with the compound, altering its color properties. The pathways involved include electron transfer processes that lead to changes in the compound’s electronic structure.
Comparaison Avec Des Composés Similaires
Compared to other azo compounds, Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-) is unique due to its complex structure and the presence of multiple functional groups. Similar compounds include:
- Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(2-)
- Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(1-)
These compounds share similar structural features but differ in their oxidation states and specific functional groups, leading to variations in their chemical properties and applications.
Propriétés
Numéro CAS |
83232-52-4 |
|---|---|
Formule moléculaire |
C39H29CuN5Na3O13S3+3 |
Poids moléculaire |
1004.4 g/mol |
Nom IUPAC |
trisodium;7-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-hydroxyphenyl]diazenyl]-8-hydroxynaphthalene-1,6-disulfonic acid;copper |
InChI |
InChI=1S/C39H29N5O13S3.Cu.3Na/c1-57-31-18-22(11-15-29(31)42-43-36-34(60(54,55)56)20-24-16-26(12-13-27(24)38(36)46)40-25-7-3-2-4-8-25)21-10-14-28(30(45)17-21)41-44-37-33(59(51,52)53)19-23-6-5-9-32(58(48,49)50)35(23)39(37)47;;;;/h2-20,40,45-47H,1H3,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;;3*+1 |
Clé InChI |
BDSLGFVUDYFGEW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=CC=C(C4=C3O)S(=O)(=O)O)S(=O)(=O)O)O)N=NC5=C(C=C6C=C(C=CC6=C5O)NC7=CC=CC=C7)S(=O)(=O)O.[Na+].[Na+].[Na+].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)






